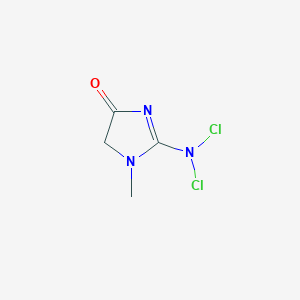
2-(dichloroamino)-3-methyl-4H-imidazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dichloroamino)-3-methyl-4H-imidazol-5-one is a chemical compound with a unique structure that includes a dichloroamino group and an imidazol-5-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dichloroamino)-3-methyl-4H-imidazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-4H-imidazol-5-one with a chlorinating agent to introduce the dichloroamino group. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to produce the compound at a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(dichloroamino)-3-methyl-4H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dichloroamino group to other functional groups.
Substitution: The dichloroamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazol-5-one derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(dichloroamino)-3-methyl-4H-imidazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(dichloroamino)-3-methyl-4H-imidazol-5-one exerts its effects involves interactions with specific molecular targets. The dichloroamino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(chloroamino)-3-methyl-4H-imidazol-5-one
- 2-(bromoamino)-3-methyl-4H-imidazol-5-one
- 2-(iodoamino)-3-methyl-4H-imidazol-5-one
Uniqueness
2-(dichloroamino)-3-methyl-4H-imidazol-5-one is unique due to the presence of two chlorine atoms in the dichloroamino group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen atoms.
Eigenschaften
CAS-Nummer |
143111-40-4 |
|---|---|
Molekularformel |
C4H5Cl2N3O |
Molekulargewicht |
182.01 g/mol |
IUPAC-Name |
2-(dichloroamino)-3-methyl-4H-imidazol-5-one |
InChI |
InChI=1S/C4H5Cl2N3O/c1-8-2-3(10)7-4(8)9(5)6/h2H2,1H3 |
InChI-Schlüssel |
WLHQBSXVYJIULS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=O)N=C1N(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



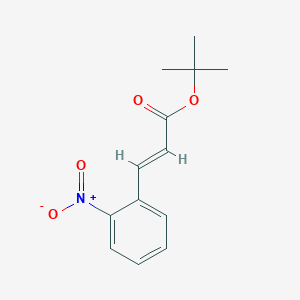
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
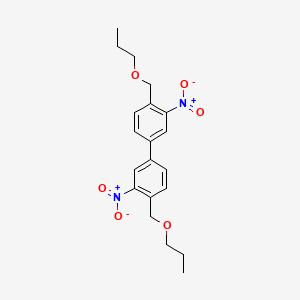
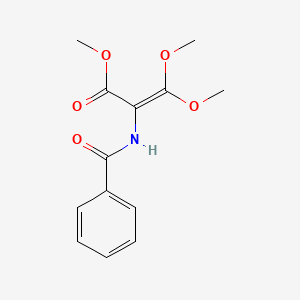

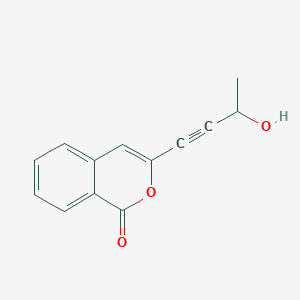
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
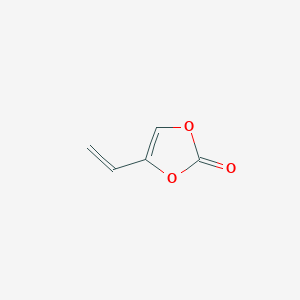
-lambda~5~-phosphane](/img/structure/B12541958.png)
![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)

![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
